

3-Methyluracil: A Technical Overview of Key Identifiers

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Compound of Interest

Compound Name: 3-Methyluracil

Cat. No.: B189468

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For researchers, scientists, and professionals engaged in drug development, precise identification of chemical compounds is paramount. This technical guide provides essential information on **3-Methyluracil**, a pyrimidone derivative.

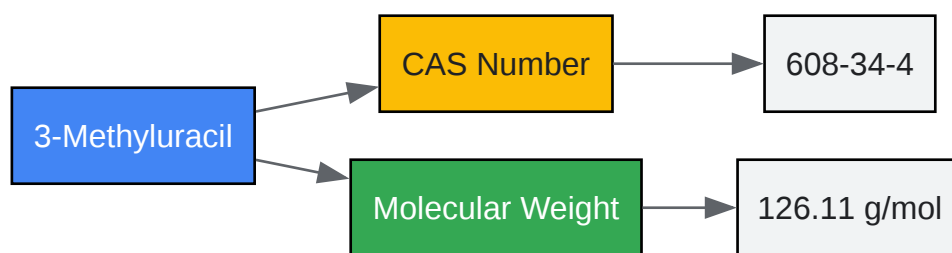
Core Chemical Data

The fundamental identifiers for **3-Methyluracil** are its CAS (Chemical Abstracts Service) number and molecular weight. These values are crucial for accurate documentation, procurement, and experimental replication. The data is summarized in the table below for clarity and quick reference.

Identifier	Value	References
CAS Number	608-34-4	[1] [2] [3] [4] [5] [6]
Molecular Weight	126.11 g/mol	[1] [6] [7]
Molecular Formula	C5H6N2O2	[2] [3] [6] [8]

Logical Relationship of Identifiers

The following diagram illustrates the direct association between the chemical compound and its primary identifiers.



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Caption: Relationship between **3-Methyluracil** and its key identifiers.

Experimental Protocols

Detailed experimental methodologies involving **3-Methyluracil** are diverse and application-specific. For protocols related to its use in studying DNA and RNA demethylation, researchers can refer to studies such as Jia, G, et al. (2008) in FEBS Letters, which describes oxidative demethylation assays.[8] For solubility and handling, standard laboratory procedures for pyrimidone-based compounds should be followed. A common solvent is 1 M NaOH, in which **3-Methyluracil** is soluble at 50 mg/mL, resulting in a clear, colorless to faintly yellow solution.[1] [6] For storage, it is recommended to keep it in a dry, sealed container in a freezer at -20°C.[6] [7]

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